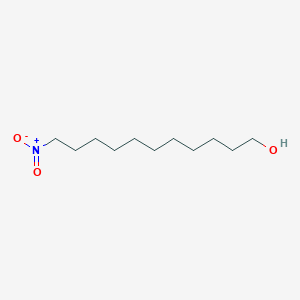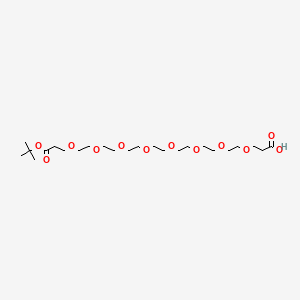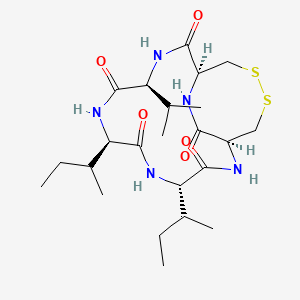
Zirconcene dihydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zirconcene dihydride can be synthesized through several methods. One common approach involves the reduction of zirconocene dichloride with lithium aluminum hydride or similar reducing agents. Another method includes the reaction of zirconocene dichloride with tert-butyllithium, followed by hydrogenation to yield the dihydride complex .
Industrial Production Methods
While industrial production methods for this compound are not as well-documented as laboratory-scale syntheses, the principles remain similar. The use of efficient reducing agents and controlled reaction conditions are crucial for producing this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Zirconcene dihydride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconocene oxide complexes.
Reduction: It can act as a reducing agent in the reduction of carbonyl compounds.
Substitution: The hydrogen atoms in this compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrosilanes, alkyl halides, and carbonyl compounds. Typical reaction conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, the reduction of carbonyl compounds with this compound yields alcohols, while substitution reactions can produce a variety of organozirconium complexes .
Applications De Recherche Scientifique
Zirconcene dihydride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of alkenes and the reduction of carbonyl compounds.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: this compound’s ability to catalyze specific reactions makes it a candidate for use in pharmaceutical synthesis.
Industry: It is employed in the production of high-performance materials, such as adhesives and lubricants.
Mécanisme D'action
The mechanism by which zirconcene dihydride exerts its effects involves the activation of the zirconium-hydrogen bonds. These bonds can undergo oxidative addition and reductive elimination, allowing this compound to participate in a variety of catalytic cycles. The molecular targets and pathways involved include the activation of alkenes and carbonyl compounds, leading to their subsequent transformation into useful products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to zirconcene dihydride include:
Titanocene dihydride: Another metallocene dihydride with similar reactivity but involving titanium instead of zirconium.
Hafnocene dihydride: A compound analogous to this compound but with hafnium as the central metal atom.
Uniqueness
This compound is unique due to its relatively low toxicity compared to other transition metal hydrides, its ability to catalyze a wide range of reactions, and its stability under various conditions. These properties make it a valuable tool in both academic research and industrial applications .
Propriétés
Formule moléculaire |
C10H12Zr |
|---|---|
Poids moléculaire |
223.43 g/mol |
InChI |
InChI=1S/2C5H5.Zr.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;; |
Clé InChI |
VQFBYDXAIAGBFA-UHFFFAOYSA-N |
SMILES canonique |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ZrH2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate](/img/structure/B13714389.png)

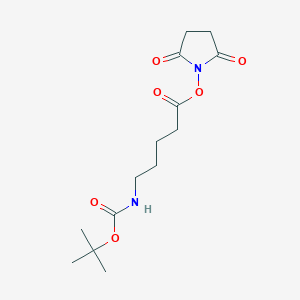
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)
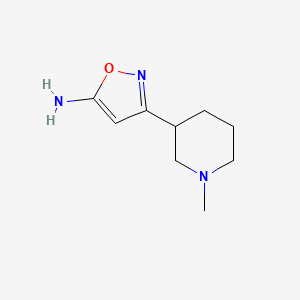
![3'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13714421.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)

